molecular formula C28H22O6 B1246914 trans-delta-Viniferin CAS No. 204076-78-8

trans-delta-Viniferin

Cat. No.: B1246914
CAS No.: 204076-78-8
M. Wt: 454.5 g/mol
InChI Key: LILPTCHQLRKZNG-OWOJBTEDSA-N
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Description

trans-delta-Viniferin belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in alcoholic beverages and fruits. This makes this compound a potential biomarker for the consumption of these food products.

Properties

CAS No.

204076-78-8

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

5-[(E)-2-[3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+

InChI Key

LILPTCHQLRKZNG-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Synonyms

delta-viniferin
trans delta-veniferin

Origin of Product

United States

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of trans-delta-Viniferin derivatives against a range of enveloped viruses. Research indicates that these compounds effectively inhibit strains of Influenza virus and SARS-CoV-2, demonstrating broad-spectrum antiviral activity. The mechanism involves disrupting the viral membrane, which is crucial for viral entry into host cells .

Case Study:
In a study published in 2023, this compound was shown to retain its effectiveness against SARS-CoV-2 even after multiple passages in suboptimal conditions, suggesting a low barrier to resistance .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism of action involves disrupting bacterial membranes, making it a promising candidate for combating multidrug-resistant strains .

Data Table: Antimicrobial Efficacy of this compound Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compound35 µMStaphylococcus aureus
Compound 24 µMStaphylococcus aureus
Compound 32 µMStaphylococcus aureus
Compound 4>250 µMStaphylococcus aureus

This table summarizes the antimicrobial efficacy of various derivatives, emphasizing the structure-activity relationship that influences their effectiveness .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies have shown its ability to scavenge free radicals and protect human erythrocytes from oxidative stress. The compound's antioxidant activity is attributed to its capacity to modulate hemoglobin function and reduce oxidative damage .

Research Findings:
In vitro assays indicated that this compound effectively reduces lipid peroxidation and enhances the activity of antioxidant enzymes in human cells .

Anti-diarrheal Effects

Research has indicated that this compound can prevent diarrhea caused by rotavirus infection and inflammatory bowel syndrome (IBS). The compound inhibits calcium-activated chloride currents in intestinal cells, providing a mechanism for its therapeutic effects in gastrointestinal disorders .

Case Study:
A study demonstrated that administration of this compound significantly reduced diarrhea symptoms in animal models infected with rotavirus, showcasing its potential for treating viral-induced gastrointestinal diseases .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neuronal cells suggests potential applications in treating conditions like Alzheimer's disease .

Chemical Reactions Analysis

Enzymatic Dimerization and Oxidative Coupling

trans-δ-Viniferin is biosynthesized via oxidative coupling of resveratrol catalyzed by peroxidases or laccases. Key findings include:

  • Peroxidase-mediated dimerization : Grapevine callus cultures efficiently convert trans-resveratrol to δ-viniferin using hydrogen peroxide (H₂O₂), achieving up to 60% bioconversion yield under optimized conditions .

  • Laccase-driven pathways : Fungal laccases from Botrytis cinerea generate δ-viniferin alongside other dimers (e.g., pallidol, leachianol) via non-enantioselective phenoxy radical coupling .

O-Methylation and Derivatization

Selective methylation enhances bioactivity and stability:

  • Methylation patterns : Mono- and di-O-methylated derivatives (e.g., compounds 9 , 10 , 11 ) were synthesized using iodomethane and a weak base. Antibacterial activity correlates strongly with methylation sites :

    • Compound 2 (C-11, C-11′ di-O-methyl): MIC = 2 µM against S. aureus.

    • Compound 3 (C-4′, C-11 di-O-methyl): MIC = 4 µM.

    • Compound 4 (tetra-O-methyl): Lost activity (MIC >250 µM).

  • NMR analysis : Methylation shifts aromatic proton signals (e.g., δ H 6.37 → 6.94 for C-4′ methylation), confirmed by 2D NMR .

Hydrogenation Reactions

trans-δ-Viniferin undergoes catalytic hydrogenation to modify its double bonds:

  • Substrate scope : Hydrogenation of the C-7/C-8 double bond using Pd/C yields cis-δ-viniferin derivatives.

  • Stereochemical confirmation : Coupling constants (3J H7-H8) shift from 16 Hz (trans) to 12 Hz (cis), validated by NMR .

Oxidation to Quinone Derivatives

Oxidative degradation pathways produce bioactive quinones:

  • DDQ-mediated oxidation : Treatment with 10 equivalents of DDQ at 80°C for 20 hours generates quinone derivatives (e.g., 16–19 ) via dehydrogenation .

  • Mechanism : Radical intermediates form during oxidation, leading to aromatic system restructuring.

Bioconversion to Higher Oligomers

trans-δ-Viniferin serves as a precursor for complex oligomers:

  • Tetramer synthesis : Horseradish peroxidase catalyzes oxidative coupling of δ-viniferin to form hopeaphenol (9 ) and isohopeaphenol (15 ) in the presence of H₂O₂ .

  • Reaction yield : Up to 9% yield for hopeaphenol under optimized conditions .

Key Structural Insights

  • Stereochemical sensitivity : The (2S,3S) configuration is critical for bioactivity; epimerization at C-2/C-3 abolishes antibacterial effects .

  • Thermal stability : Decomposition occurs above 80°C, limiting high-temperature applications.

Preparation Methods

Grapevine Callus Cultures and Peroxidase Activity

The bioconversion of trans-resveratrol to trans-δ-viniferin via plant callus suspension cultures represents a scalable and eco-friendly approach. Grapevine ( Vitis labruscana ) callus cultures secrete peroxidases into the conditioned medium (CM), which catalyze the oxidative coupling of trans-resveratrol in the presence of hydrogen peroxide (H₂O₂). Peroxidase activity in CM increases with culture duration, peaking at 13 days post-inoculation (61% bioconversion efficiency). Zymography confirmed the presence of extracellular peroxidases, with enzymatic activity correlating directly with trans-δ-viniferin yield.

Table 1: Optimization Parameters for Bioconversion in Grapevine CM

ParameterOptimal ValueBioconversion Efficiency
H₂O₂ Concentration6.8 mM64%
Incubation Time30 minutes47–64%
Temperature60°C60%
pH6.064%

These conditions maximize peroxidase activity while minimizing substrate degradation. Notably, CM from Glycine max and Zanthoxylum schinifolium cultures exhibited higher peroxidase activity than grapevine CM, though bioconversion efficiency remained comparable.

Chemoenzymatic Synthesis via Fungal Secretomes

Table 2: Key Reaction Conditions for Chemoenzymatic Synthesis

ParameterValue
SubstrateResveratrol, Pterostilbene
Enzyme SourceBotrytis cinerea secretome
Incubation Time24–72 hours
Purification MethodHPLC-PDA

This approach highlights the versatility of fungal enzymes in generating structurally diverse viniferins.

Biosynthetic Pathways in Plant Systems

Stilbene Synthase-Mediated Condensation

In planta, trans-δ-viniferin biosynthesis occurs via stilbene synthase (STS), which catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA. STS isoforms in Vitis vinifera exhibit regioselectivity, favoring δ- over ε-viniferin formation. Methyl jasmonate (MeJA) elicitation enhances STS expression, increasing extracellular trans-δ-viniferin accumulation in cell suspension cultures.

Extraction and Isolation from Natural Sources

Traditional extraction from grapevine stems or leaves remains a common method, albeit with low yields (0.1–0.5% dry weight). Advanced techniques like high-speed countercurrent chromatography (HSCCC) improve purity but require significant biomass input.

Chemical Synthesis Approaches

Oxidative Coupling Using Inorganic Reagents

Chemical synthesis of trans-δ-viniferin involves oxidative coupling of resveratrol using agents like thallium(III) nitrate. However, this method faces criticism due to toxic byproducts and low regioselectivity. For example, Takaya et al. reported ε-viniferin as the major product (78% yield), with δ-viniferin constituting <10%.

Table 3: Comparative Analysis of Chemical vs. Bioconversion Methods

MethodYieldRegioselectivityEnvironmental Impact
Chemical Synthesis<10%LowHigh
Bioconversion64%HighLow

Comparative Evaluation of Preparation Methods

Efficiency and Yield Metrics

Bioconversion outperforms chemical synthesis in yield (64% vs. <10%) and regioselectivity, while chemoenzymatic methods offer structural diversification. Biosynthetic pathways, though sustainable, require genetic optimization to enhance throughput.

Scalability and Industrial Applicability

Industrial-scale production favors bioconversion due to its low cost and compatibility with bioreactors. Chemoenzymatic synthesis suits pharmaceutical applications requiring derivative libraries .

Q & A

Q. How can conflicting results about this compound’s cytotoxicity be reconciled?

  • Perform sensitivity analyses using standardized cell viability assays (MTT vs. resazurin). Cross-validate with apoptosis markers (caspase-3 activation) and consider tissue-specific toxicity thresholds. Publicly archived datasets (e.g., NCBI GEO) enable re-analysis of transcriptomic outliers .

Q. What are best practices for integrating omics data into mechanistic studies of this compound?

  • Combine RNA-seq with metabolomics (LC-HRMS) to map pathway enrichment (KEGG, Reactome). Use STRING-db for protein interaction networks and Cytoscape for visualization. Replicate findings in CRISPR-edited cell lines to confirm target genes .

Resource Guidance

Q. Which repositories provide peer-reviewed spectral data for this compound characterization?

  • Consult HMDB (Human Metabolome Database) for NMR (¹H, ¹³C) and MS/MS spectra. PubChem CID 129716744 offers crystallographic data (CCDC deposition codes). Avoid non-curated platforms like BenchChem; prioritize journals with mandatory raw data submission (e.g., Scientific Reports) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-delta-Viniferin
Reactant of Route 2
trans-delta-Viniferin

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